Suc-Ala-Pro-Ala-Amc, also known by its chemical identifier 88467-44-1, is a synthetic tripeptide substrate primarily utilized in biochemical research. This compound is particularly important for measuring the activity of proteolytic enzymes, such as elastase and chymotrypsin, due to its ability to release a fluorescent marker upon cleavage. The compound's structure consists of a succinyl group linked to the amino acids alanine, proline, and alanine, followed by the fluorophore 7-amino-4-methylcoumarin.
The synthesis of Suc-Ala-Pro-Ala-Amc involves several key steps:
The molecular structure of Suc-Ala-Pro-Ala-Amc can be represented as follows:
The compound features a succinyl group at the N-terminus, followed by two alanine residues and a proline residue. The C-terminal end contains the 7-amino-4-methylcoumarin moiety, which is crucial for its function as a fluorescent marker .
Suc-Ala-Pro-Ala-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The reaction mechanism involves:
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4), with specific conditions varying based on the enzyme being studied .
The mechanism of action for Suc-Ala-Pro-Ala-Amc involves its role as a substrate for proteolytic enzymes:
This process allows researchers to measure enzyme activity accurately, making it a valuable tool in biochemical assays .
Relevant data from studies indicate that Suc-Ala-Pro-Ala-Amc exhibits high specificity towards elastase compared to other proteases, making it an ideal substrate for enzyme assays .
Suc-Ala-Pro-Ala-Amc has numerous applications in scientific research:
Suc-Ala-Pro-Ala-AMC (C₂₅H₃₀N₄O₈; MW 514.54 g/mol) is a fluorogenic substrate widely employed to quantify serine protease activity in disease models. Its structure features a succinyl (Suc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. Proteolytic cleavage at the Ala-AMC bond releases free AMC, detectable by fluorescence (ex/em: 380/460 nm). This design leverages the preference of serine proteases for alanine at the P1 position, enabling targeted enzyme profiling [1] [8].
In parasitology, this substrate identified a 54 kDa cysteine protease in Neodiplostomum seoulense with specificity for Ala-rich sequences. The enzyme degrades collagen and fibronectin, facilitating host tissue invasion and nutrient uptake—key mechanisms in parasitic pathogenesis. Inhibition by E-64 confirms its cysteine protease nature, though cross-reactivity with Suc-Ala-Pro-Ala-AMC underscores its utility in detecting unconventional protease substrates [4].
Table 1: Protease Substrate Specificity Profiles
Substrate | Target Protease | Pathophysiological Context | Reference |
---|---|---|---|
Suc-Ala-Pro-Ala-AMC | Serine/Cysteine proteases | Parasitic nutrient uptake | [4] |
Suc-Ala-Ala-Pro-Val-AMC | Neutrophil elastase | Lung inflammation | [3] |
Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin/Cathepsin G | Pancreatic function, immune response | [9][10] |
CBZ-Phe-Arg-AMC | Cysteine proteases | Parasite invasion mechanisms | [4] |
While not a primary HNE substrate (unlike Suc-Ala-Ala-Pro-Val-AMC), Suc-Ala-Pro-Ala-AMC aids in elucidating HNE regulation dynamics. Molecular dynamics simulations reveal that HNE inhibition by α-1-antitrypsin (AAT) involves an exosite interaction beyond the reactive center loop (RCL). Acidic residues (Asp202/Glu199/Glu204) in AAT bind Arg147 in HNE, accelerating complex formation. Mutations here reduce association rates by >50%, demonstrating allosteric modulation of HNE activity [5].
In chronic lung diseases, HNE activity correlates with tissue destruction. Suc-Ala-Pro-Ala-AMC-based assays contextualize HNE’s role in extracellular matrix degradation, though its lower kcat/KM for HNE vs. canonical substrates limits direct quantification. Instead, it serves as a control in multiplex protease panels to exclude non-HNE activity [3] [5].
Protease-mediated PAR activation underpins inflammation and barrier dysfunction. Suc-Ala-Pro-Ala-AMC detects serine proteases that cleave PARs, notably in irritable bowel syndrome (IBS). Fecal supernatants from IBS patients exhibit elevated proteolytic activity (PA) with Ala specificity, which increases intestinal permeability by:
Table 2: Pathophysiological Roles of Proteases Detected via Suc-Ala-Pro-Ala-AMC
Disease Model | Protease Target | Functional Impact | PAR Linkage | |
---|---|---|---|---|
IBS (PI-IBS subtype) | Serine proteases | Barrier dysfunction, diarrhea | PAR-2 dependent | [6] |
Periodontitis | Bacterial proteases | Immune evasion by Tannerella forsythia | PAR-1/2 | [7] |
Parasitic infections | Cysteine proteases | Host tissue degradation | Not characterized | [4] |
PAR-2 antagonism (e.g., ENMD1068) or siRNA knockdown abolishes PA-induced barrier defects, confirming serine proteases as pivotal PAR-2 agonists. Bacterial serpins like miropin from Tannerella forsythia further modulate this axis by inhibiting neutrophil proteases, illustrating a host-microbe interplay detectable through substrate kinetics [6] [7].
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